![molecular formula C13H13FN2O2S B10966295 3-fluoro-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide](/img/structure/B10966295.png)
3-fluoro-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-N-[1-(pyridin-2-yl)ethyl]benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of fluorine and pyridine moieties in this compound suggests potential biological activity and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[1-(pyridin-2-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps:
Formation of the Pyridine Moiety: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions may target the sulfonamide group.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-fluoro-N-[1-(pyridin-2-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds, while the sulfonamide group can interact with enzymes or receptors. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-Fluoro-N-[1-(pyridin-2-yl)ethyl]benzene-1-sulfonamide
- 2-Fluoro-N-[1-(pyridin-2-yl)ethyl]benzene-1-sulfonamide
- 3-Chloro-N-[1-(pyridin-2-yl)ethyl]benzene-1-sulfonamide
Uniqueness
3-Fluoro-N-[1-(pyridin-2-yl)ethyl]benzene-1-sulfonamide is unique due to the specific position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The presence of the pyridine ring also adds to its distinct properties compared to other sulfonamides.
特性
分子式 |
C13H13FN2O2S |
|---|---|
分子量 |
280.32 g/mol |
IUPAC名 |
3-fluoro-N-(1-pyridin-2-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H13FN2O2S/c1-10(13-7-2-3-8-15-13)16-19(17,18)12-6-4-5-11(14)9-12/h2-10,16H,1H3 |
InChIキー |
RKHOTKUJKDMZIM-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=N1)NS(=O)(=O)C2=CC=CC(=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl {[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}(oxo)acetate](/img/structure/B10966214.png)
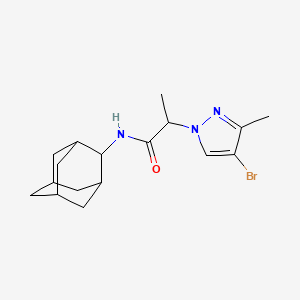
![N-(2-tert-butylcyclohexyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B10966220.png)
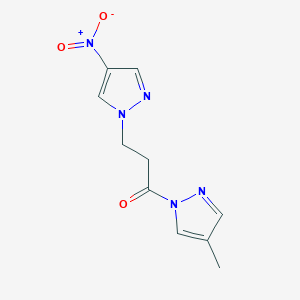
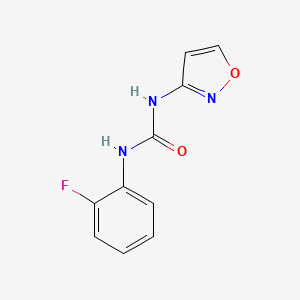
![5-cyclopropyl-7-(difluoromethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10966234.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B10966246.png)
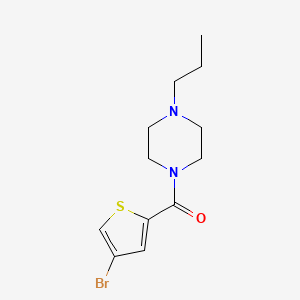
![(4E)-4-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B10966258.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B10966259.png)
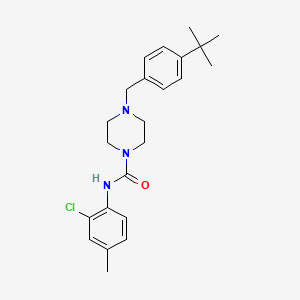
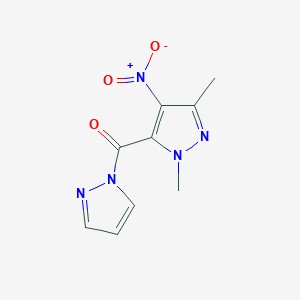
![4-Bromo-1-ethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide](/img/structure/B10966276.png)
![Methyl 2-[(pyridin-4-ylcarbamoyl)amino]benzoate](/img/structure/B10966284.png)
